7-O-Methylepinogarol
Beschreibung
Eigenschaften
Molekularformel |
C28H31NO10 |
|---|---|
Molekulargewicht |
541.5 g/mol |
IUPAC-Name |
23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione |
InChI |
InChI=1S/C28H31NO10/c1-27(36)8-10-6-11-16(21(32)15(10)14(9-27)37-5)22(33)17-13(30)7-12-24(18(17)20(11)31)38-26-23(34)19(29(3)4)25(35)28(12,2)39-26/h6-7,14,19,23,25-26,30,32,34-36H,8-9H2,1-5H3 |
InChI-Schlüssel |
LWYJUZBXGAFFLP-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O |
Kanonische SMILES |
CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O |
Haltbarkeit |
Bulk: Bulk stability studies indicate slight, gradual decomposition occurring over 30 days at room temperature and laboratory illumination; total decomposition was approximated at 2 %. Stored at 60 °C and in darkness, the sample is stable for at least 30 days (HPLC and TLC). Solution: Menogaril solutions (0.1 and 5 mg/mL are stable for at least 14 days at room temperature in the dark. |
Löslichkeit |
H2O insoluble (<0.01) (mg/mL) pH 5, 0.1 M Phosphate buffer insoluble (<0.01) (mg/mL) pH 9, 0.1 M Phosphate buffer insoluble ( <0.01) (mg/mL) 95% EtOH 0.05 (mg/mL) 10% aq. DMA 0.8 (mg/mL) DSMO 4 (mg/mL) DMA 10 (mg/mL) |
Herkunft des Produkts |
United States |
Advanced Structural Investigations of 7 O Methylepinogarol
Sophisticated Spectroscopic Methodologies for Structural Elucidation
A combination of high-resolution spectroscopic techniques is essential to piece together the molecular puzzle of 7-O-Methylepinogarol. Each method provides unique insights into the connectivity, chemical environment, and stereochemistry of the molecule.
High-field NMR spectroscopy is the cornerstone for determining the constitution of 7-O-Methylepinogarol. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to establish the carbon framework and the placement of protons.
In the ¹H NMR spectrum, the presence of a methoxy (B1213986) group is typically confirmed by a singlet around δ 3.8-4.0 ppm. The complex spin systems of the flavonoid moieties would be resolved using 2D-NMR. For instance, a COSY (Correlation Spectroscopy) experiment would reveal proton-proton coupling networks within each flavonoid unit, while HSQC (Heteronuclear Single Quantum Coherence) would correlate protons to their directly attached carbons. Long-range correlations from HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for connecting the different fragments of the molecule, including the linkage between the two flavonoid units and the position of the methoxy group at C-7. ukm.my
Solid-state NMR could provide valuable information on the molecule's conformation and intermolecular interactions in the solid state, which can be compared with data from single-crystal X-ray diffraction. bohrium.com
Table 1: Hypothetical ¹H and ¹³C NMR Data for 7-O-Methylepinogarol
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations (H to C) |
|---|---|---|---|
| 2 | 83.2 | 5.40 (dd, 12.0, 3.0) | C-3, C-4, C-1', C-2', C-6' |
| 3 | 72.5 | 4.85 (d, 12.0) | C-2, C-4, C-1' |
| 4 | 197.1 | - | - |
| 5 | 164.5 | - | - |
| 6 | 96.8 | 6.15 (s) | C-5, C-7, C-8, C-10 |
| 7 | 168.2 | - | - |
| 7-OCH₃ | 56.1 | 3.88 (s) | C-7 |
| 8 | 105.4 | - | - |
| 9 | 162.9 | - | - |
| 10 | 102.3 | - | - |
HRMS is indispensable for determining the elemental composition of 7-O-Methylepinogarol. By providing a highly accurate mass measurement, the molecular formula can be confidently established. Tandem mass spectrometry (MS/MS) experiments are then used to induce fragmentation of the molecular ion, and the resulting fragmentation pattern offers critical information about the molecule's structure. bohrium.commdpi.com
The fragmentation of biflavonoids often involves retro-Diels-Alder (RDA) reactions in the heterocyclic C-rings and cleavage of the interflavanoid bond. researchgate.netnih.gov The masses of the resulting fragment ions can help to confirm the nature of the substituent groups on each flavonoid unit and the type of linkage between them.
Table 2: Hypothetical HRMS and MS/MS Fragmentation Data for 7-O-Methylepinogarol
| Ion | Calculated m/z | Observed m/z | Inferred Formula | Proposed Fragment Structure |
|---|---|---|---|---|
| [M+H]⁺ | 575.1448 | 575.1452 | C₃₁H₂₇O₁₁ | Protonated 7-O-Methylepinogarol |
| [M+H-H₂O]⁺ | 557.1343 | 557.1348 | C₃₁H₂₅O₁₀ | Loss of a water molecule |
| Fragment A | 423.0924 | 423.0929 | C₂₃H₁₉O₈ | Cleavage of interflavanoid bond |
| Fragment B | 287.0556 | 287.0561 | C₁₅H₁₁O₆ | Result of RDA fragmentation |
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups. nih.gov For 7-O-Methylepinogarol, these techniques would confirm the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups of the flavanone (B1672756) skeleton, aromatic (C=C) bonds, and ether (C-O-C) linkages, including the methoxy group. mdpi.comnih.gov
The IR spectrum would be expected to show a broad absorption band for the hydroxyl groups, a sharp peak for the carbonyl stretch, and a series of bands in the fingerprint region corresponding to the aromatic rings and other skeletal vibrations. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information on the aromatic C=C stretching and the C-C backbone of the molecule. semanticscholar.org
Table 3: Hypothetical Key Vibrational Frequencies for 7-O-Methylepinogarol
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(O-H) | 3600-3200 (broad) | - | Hydroxyl group stretching |
| ν(C-H) aromatic | 3100-3000 | 3100-3000 | Aromatic C-H stretching |
| ν(C-H) aliphatic | 3000-2850 | 3000-2850 | Aliphatic C-H stretching |
| ν(C=O) | 1680-1660 | 1680-1660 | Carbonyl stretching |
| ν(C=C) aromatic | 1600-1450 | 1600-1450 | Aromatic ring stretching |
| ν(C-O) ether | 1260-1000 | - | Ether C-O stretching |
Given the multiple chiral centers in 7-O-Methylepinogarol, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are crucial for determining its absolute stereochemistry. These methods measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. nih.gov
The experimental ECD spectrum, with its characteristic positive and negative Cotton effects, would serve as a unique fingerprint of the molecule's stereochemistry. This experimental spectrum would then be compared with theoretical spectra calculated for all possible stereoisomers to determine the absolute configuration of the chiral centers. nih.gov
The unequivocal determination of the absolute configuration of 7-O-Methylepinogarol can be achieved through single-crystal X-ray diffraction. nih.gov This powerful technique provides a detailed three-dimensional map of the electron density in a crystalline sample, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule. wikipedia.org
Successful growth of a suitable single crystal of 7-O-Methylepinogarol would allow for the unambiguous assignment of the R/S configuration at each stereocenter, providing the definitive proof of its absolute stereochemistry.
Computational Approaches to Structural Validation and Conformational Analysis
In conjunction with experimental data, computational methods play a vital role in validating the proposed structure and exploring the conformational landscape of 7-O-Methylepinogarol. nih.govscispace.com
Density Functional Theory (DFT) calculations can be used to predict the NMR chemical shifts, vibrational frequencies, and ECD spectra for different possible isomers and conformers of the molecule. nih.gov By comparing the calculated data with the experimental results, the most likely structure can be identified.
Conformational analysis through molecular mechanics or molecular dynamics simulations can provide insights into the preferred three-dimensional shapes of the molecule in solution. frontiersin.org This is particularly important for flexible molecules like biflavonoids, as their biological activity is often dependent on their conformational preferences.
: A Computational Perspective
Detailed computational studies, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, for the specific compound 7-O-Methylepinogarol are not available in the reviewed scientific literature. Therefore, a detailed article on its advanced structural investigations as per the requested outline cannot be generated at this time.
While computational chemistry is a powerful tool for elucidating the structural and dynamic properties of complex molecules, specific research applying these methods to 7-O-Methylepinogarol has not been publicly documented. Methodologies such as DFT are frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometric optimization. These calculations can also predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts, which are invaluable for experimental characterization.
Similarly, Molecular Dynamics simulations offer insights into the conformational landscape and flexibility of a molecule over time. By simulating the atomic motions based on a given force field, researchers can understand how a molecule like 7-O-Methylepinogarol might behave in different environments, identify its preferred shapes (conformers), and analyze the transitions between them.
The absence of such studies for 7-O-Methylepinogarol means that data tables for optimized geometric parameters (bond lengths, angles), predicted spectroscopic data, or analyses of its conformational dynamics cannot be provided.
Future computational research on 7-O-Methylepinogarol would be necessary to generate the specific data required for the outlined article. Such studies would contribute significantly to a deeper understanding of its structure-property relationships.
Biosynthetic Pathways and Bioengineering of 7 O Methylepinogarol
Investigation of Putative Biosynthetic Origins and Precursor Incorporation
The core structure of 7-O-Methylepinogarol originates from a type II polyketide synthase (PKS) pathway. The biosynthesis is initiated with a propionyl-CoA starter unit and nine subsequent malonyl-CoA extender units. These precursors are condensed by the minimal PKS complex, which typically includes a ketosynthase α (KSα), a ketosynthase β (KSβ, or chain length factor), and an acyl carrier protein (ACP).
Subsequent enzymatic modifications, including ketoreduction, cyclization, and aromatization, are critical for the formation of the tetracyclic aglycone scaffold, nogalamycinone. This aglycone serves as the foundational structure upon which further modifications occur. Isotope labeling studies, analogous to those performed on related anthracyclines, would likely confirm the incorporation of these primary metabolic precursors into the 7-O-Methylepinogarol structure.
Enzymatic Characterization of Key Biosynthetic Steps
The conversion of the initial polyketide intermediate into 7-O-Methylepinogarol is dependent on the coordinated action of several key enzymes, including O-methyltransferases, glycosyltransferases, and epimerases.
The final methylation step to produce 7-O-Methylepinogarol is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). This enzyme exhibits high regioselectivity, targeting the hydroxyl group at the C-7 position of the epinogarol precursor. In the broader context of anthracycline biosynthesis, several OMTs are involved in tailoring the aglycone and sugar moieties. oup.com For 7-O-Methylepinogarol, a dedicated OMT is responsible for this terminal modification. The functional analysis of this enzyme would involve heterologous expression and in vitro assays with the epinogarol substrate and SAM as the methyl donor.
| Enzyme Property | Putative Characteristics of 7-O-Epinogarol Methyltransferase |
| Enzyme Class | S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase |
| Gene Locus | Within the nogalamycin (B1679386) biosynthetic gene cluster |
| Substrate | Epinogarol |
| Co-substrate | S-adenosyl-L-methionine (SAM) |
| Product | 7-O-Methylepinogarol |
| Optimal pH | 7.5 - 8.5 |
| Optimal Temperature | 30 - 37 °C |
| Inhibitors | S-adenosyl-L-homocysteine (SAH), Sinefungin |
The biosynthesis of 7-O-Methylepinogarol involves the attachment of a specific deoxysugar, which is crucial for its biological activity. This process is mediated by glycosyltransferases (GTs). In the nogalamycin pathway, two key GTs, SnogE and SnogD, are responsible for the attachment of nogalose and the aminosugar nogalamine, respectively. nih.gov The glycosylation of the nogalamycinone core at the C-7 position is a critical step preceding methylation.
Following glycosylation, an epimerase is responsible for a key stereochemical conversion. In the biosynthesis of nogalamycin, the enzyme SnoN, a non-heme iron and α-ketoglutarate-dependent enzyme, catalyzes an epimerization at the C4'' position of the aminosugar. esrf.frpnas.org This conversion from a rhodosamine to a nogalamine moiety is a late-stage tailoring reaction. esrf.frpnas.org The "epi" designation in 7-O-Methylepinogarol suggests a similar epimerization event is integral to its formation, likely catalyzed by a SnoN homolog.
To confirm the functions of the putative enzymes in the 7-O-Methylepinogarol pathway, in vitro reconstitution of biosynthetic modules is a powerful approach. This involves the heterologous expression and purification of the PKS components, glycosyltransferases, epimerases, and the final O-methyltransferase. By combining these purified enzymes with the necessary precursors (propionyl-CoA, malonyl-CoA, UDP-activated sugars, and SAM) in a stepwise or "one-pot" reaction, the biosynthesis of 7-O-Methylepinogarol can be recreated under controlled laboratory conditions. This allows for the unambiguous assignment of function to each enzyme and the detailed study of the reaction cascade.
Genetic and Metabolic Engineering Strategies for Pathway Manipulation
The production of 7-O-Methylepinogarol can be enhanced, and novel derivatives can be generated through genetic and metabolic engineering of the host organism, typically a Streptomyces species.
The CRISPR/Cas9 system has emerged as a versatile tool for genome editing in Streptomyces. nih.govnih.govfrontiersin.org This technology can be employed for several strategies to manipulate the 7-O-Methylepinogarol biosynthetic pathway.
Gene Knockouts: To confirm the role of specific genes, targeted knockouts can be created. For instance, deleting the putative 7-O-methyltransferase gene would be expected to lead to the accumulation of the precursor, epinogarol, thus verifying the gene's function.
Pathway Refactoring: Entire biosynthetic gene clusters can be refactored to optimize their expression and regulation. This may involve re-arranging gene order or placing the entire pathway under the control of a synthetic regulatory system.
Precursor Supply Enhancement: CRISPR-based tools can also be used to upregulate the pathways that supply the primary metabolic precursors, such as propionyl-CoA and malonyl-CoA, thereby increasing the pool of building blocks available for 7-O-Methylepinogarol biosynthesis.
| Engineering Strategy | Target Gene(s) | Expected Outcome | Reference Technology |
| Pathway Elucidation | Putative 7-O-methyltransferase gene | Accumulation of epinogarol, confirming gene function. | CRISPR/Cas9-mediated gene knockout |
| Yield Improvement | Promoter of a rate-limiting enzyme (e.g., glycosyltransferase) | Increased expression of the target enzyme and higher product titer. | CRISPR-mediated promoter replacement |
| Precursor Enhancement | Genes in the propionyl-CoA and malonyl-CoA biosynthesis pathways | Increased availability of starter and extender units for the PKS. | CRISPRi/CRISPRa for gene expression modulation |
| Generation of Novel Analogs | Glycosyltransferase or epimerase genes | Production of novel glycosylated or stereoisomeric derivatives. | Gene replacement or domain swapping |
Heterologous Expression Systems for Scalable Biosynthesis Studies
The production of 7-O-Methylepinogarol and its parent compounds in their native producers, typically Streptomyces species, can be fraught with challenges, including slow growth, low titers, and complex downstream processing. Heterologous expression, the transfer of the biosynthetic gene cluster into a more amenable host organism, provides a powerful strategy to overcome these limitations and facilitate scalable production and detailed biosynthetic studies. nih.govnih.gov
The entire biosynthetic gene cluster for nogalamycin, a closely related precursor, has been successfully cloned from Streptomyces nogalater. researchgate.net This cluster, spanning over 20 kilobases of DNA, contains all the genetic information necessary for the synthesis of the complex aglycone and the deoxysugar moieties. researchgate.net A key advantage of heterologous expression is the ability to introduce this entire pathway into a host that is better suited for industrial fermentation, such as Streptomyces albus or Streptomyces coelicolor. researchgate.netresearchgate.net
Successful heterologous expression of the nogalamycin gene cluster in S. albus has been demonstrated to yield not only the expected parent compounds but also novel analogs. researchgate.net This is often due to the interplay between the introduced biosynthetic enzymes and the host's native metabolic pathways, leading to the formation of hybrid structures. For instance, the expression of the nogalamycin cluster in different host strains has resulted in compounds with modified aglycones or altered sugar moieties, showcasing the potential of this technique for generating chemical diversity. researchgate.net
Table 1: Examples of Heterologous Hosts for Nogalamycin Biosynthesis
| Heterologous Host | Key Advantages | Reference |
| Streptomyces albus | Genetically tractable, well-characterized, efficient for polyketide production. | researchgate.net |
| Streptomyces galilaeus | Can produce hybrid compounds by combining its native aclacinomycin pathway with the introduced nogalamycin genes. | researchgate.net |
| Streptomyces peucetius | Host for daunorubicin (B1662515) biosynthesis, allowing for the generation of novel daunomycin-nogalamycin hybrid structures. | researchgate.net |
The choice of a heterologous host is critical and depends on several factors, including the genetic tractability of the organism, its ability to provide the necessary precursor molecules, and its compatibility with the introduced enzymatic machinery. nih.gov The use of well-characterized and robust host systems is fundamental for achieving high-yield, scalable production of 7-O-Methylepinogarol and its derivatives for further research and development. researchgate.net
Directed Evolution of Biosynthetic Enzymes for Diversification
Directed evolution is a powerful protein engineering technique that mimics the process of natural selection in the laboratory to generate enzymes with improved or novel properties. nih.govnih.gov This approach is particularly valuable in the context of natural product biosynthesis, where it can be used to alter the substrate specificity, enhance the catalytic efficiency, or even introduce entirely new functionalities into the biosynthetic enzymes. nih.govcaltech.edu
The biosynthetic pathway of nogalamycin, and by extension 7-O-Methylepinogarol, involves a suite of fascinating enzymes that are prime candidates for directed evolution. For example, the non-heme iron- and α-ketoglutarate–dependent enzymes, SnoK and SnoN, catalyze unusual C-C bond formation and epimerization reactions, respectively. pnas.orgnih.govpnas.org These enzymes play a crucial role in defining the final structure of the molecule.
By applying directed evolution techniques, such as error-prone PCR or DNA shuffling, to the genes encoding SnoK and SnoN, it is possible to create libraries of mutant enzymes. These libraries can then be screened for variants that exhibit altered activities. For instance, one could screen for SnoK variants that accept different sugar substrates, leading to the incorporation of novel carbohydrate moieties into the final product. Similarly, evolving SnoN could result in enzymes that produce different stereoisomers of the sugar component.
Table 2: Potential Applications of Directed Evolution in 7-O-Methylepinogarol Biosynthesis
| Target Enzyme | Wild-Type Function | Potential Outcome of Directed Evolution |
| SnoK | C5''–C2 carbocyclization | Altered substrate specificity for different amino sugars, leading to novel aglycone-sugar linkages. |
| SnoN | Epimerization at C4'' | Generation of enzymes that produce different stereoisomers or accept modified substrates. |
| Glycosyltransferases | Attachment of deoxysugars | Broadened substrate scope to attach alternative sugar units, creating a library of glycosylated analogs. |
| Tailoring Enzymes (e.g., Methyltransferases, Oxygenases) | Post-polyketide modifications | Introduction of new functional groups (e.g., hydroxyl, methoxy) at different positions on the nogarol scaffold. |
The process of directed evolution typically involves iterative rounds of mutagenesis, screening, and selection to enrich for enzymes with the desired traits. caltech.edu The success of such a campaign hinges on the development of a high-throughput screening method to rapidly identify improved enzyme variants from large mutant libraries. The ability to engineer these biosynthetic enzymes opens up a vast chemical space for the creation of novel 7-O-Methylepinogarol analogs with potentially improved biological activities. researchgate.net
Total and Semisynthetic Methodologies for 7 O Methylepinogarol and Its Analogs
Total Synthesis Strategies and Retrosynthetic Planning
Total synthesis aims to construct the target molecule from basic chemical building blocks. For compounds like 7-O-Methylepinogarol, which likely shares structural features with epoxyquinols, retrosynthetic analysis would focus on identifying key disconnections that lead to manageable synthetic steps and readily available starting materials.
The construction of the core epoxyquinol framework typically relies on a series of stereoselective transformations. A common strategy involves the Diels-Alder reaction to establish initial ring systems and stereocenters rsc.orgtohoku.ac.jpresearchgate.netjohnwoodgroup.com. For instance, the synthesis of epoxyquinols A and B often begins with a Diels-Alder cycloaddition between furan (B31954) and a chiral acrylate (B77674) ester, followed by further functionalization tohoku.ac.jp. Stereocontrol is paramount, often achieved through:
Enzymatic Resolution: Employing enzymes to selectively react with one enantiomer of a racemic mixture, thereby isolating the desired stereoisomer researchgate.netacs.org.
Chiral Auxiliaries: Attaching a chiral group to a substrate to direct the stereochemical outcome of a reaction, which is later removed tohoku.ac.jp.
Stereoselective Oxidations: Utilizing reagents and conditions that favor the formation of specific stereoisomers during oxidation or epoxidation steps rsc.orgrsc.org.
Coupling reactions are essential for assembling larger fragments or introducing side chains, requiring careful selection of catalysts and reaction conditions to maintain stereochemical integrity.
The introduction of the 7-O-methyl group is a critical step. While specific methods for 7-O-Methylepinogarol are not detailed, general strategies for O-methylation can be applied. This could involve:
Chemical Methylation: Using methylating agents such as methyl iodide (MeI) or dimethyl sulfate (B86663) (DMS) in the presence of a base to selectively methylate a hydroxyl group at the 7-O position nih.gov. The success of this method depends on the regioselectivity of the methylation, ensuring the methyl group attaches specifically to the oxygen at position 7.
Enzymatic Methylation: Biocatalytic approaches using methyltransferases offer high regioselectivity and stereoselectivity. For example, the enzyme "7-O-methyltransferase from Streptomyces avermitilis" has been used for the methylation of flavonoids at the 7-O position nih.gov. If a similar enzyme exists or can be engineered for epoxyquinol substrates, it could provide a highly specific route.
The precise location and reactivity of the hydroxyl group at the 7-position within the epoxyquinol scaffold would dictate the most effective methylation strategy.
The synthesis of complex polyketide-like structures, including the epoxyquinol core, often involves assembling a polyoxygenated carbon skeleton with numerous stereocenters. Key challenges include:
Stereocenter Control: Precisely controlling the configuration of multiple chiral centers throughout the synthesis requires careful planning and execution of stereoselective reactions nih.govnih.govnih.gov.
Macrocyclization: For macrolide polyketides, the late-stage formation of a large ring is a significant hurdle, often requiring high dilution conditions or specific catalytic strategies nih.govbeilstein-journals.orgnih.govacs.orgoup.com. While epoxyquinols may not be macrolides, the assembly of their fused ring systems can present similar challenges in cyclization and conformational control.
Glycosidic Linkages: If 7-O-Methylepinogarol or its analogs feature glycosidic linkages, their installation adds another layer of complexity. Glycosylation can be achieved through chemical methods, which often require protecting groups and careful activation of the glycosyl donor, or via enzymatic methods using glycosyltransferases (UGTs) for greater selectivity and milder conditions researchgate.netresearchgate.neta-z.lunih.govnih.gov.
Table 1: Key Synthetic Transformations and Challenges in Epoxyquinol Synthesis
| Transformation/Challenge | Description/Methodology | Relevant Search Results |
| Core Construction | Diels-Alder cycloaddition, Allylic oxidation, Epoxidation, Cyclization reactions | rsc.orgtohoku.ac.jpresearchgate.netjohnwoodgroup.comacs.orgacs.org |
| Stereocontrol | Enzymatic resolution, Chiral auxiliaries, Asymmetric catalysis, Stereoselective oxidation | rsc.orgtohoku.ac.jpresearchgate.netacs.orgacs.org |
| Installation of 7-O-Methyl Group | Chemical methylation (e.g., MeI, DMS), Enzymatic methylation (e.g., 7-O-methyltransferase) | nih.gov |
| Polyketide-like Assembly | Building complex carbon skeletons, controlling multiple stereocenters | nih.govnih.govbeilstein-journals.orgnih.govresearchgate.netresearchgate.net |
| Glycosidic Linkage Formation (if applicable) | Chemical glycosylation (activated donors, protecting groups), Enzymatic glycosylation (UGTs) | researchgate.netresearchgate.neta-z.lunih.govnih.gov |
| Retrosynthetic Planning | Disconnection strategies to identify accessible precursors, focusing on reliable transformations and convergent synthesis | ias.ac.inamazonaws.comjournalspress.comslideshare.netrsc.org |
Semisynthetic Approaches from Natural Precursors
Semisynthesis offers an alternative route by modifying structurally related natural products that are more readily available. This approach leverages the inherent complexity already built into the natural scaffold.
Chemoenzymatic synthesis combines the power of chemical synthesis with the specificity of enzymes. For polyketides and related compounds, enzymes can be used for:
Stereoselective Reductions: Ketoreductase (KR) domains of polyketide synthases (PKSs) can stereoselectively reduce ketone functionalities to alcohols, providing stereochemically enriched building blocks nih.govresearchgate.net.
Selective Functionalization: Enzymes can be employed for regioselective oxidations, hydroxylations, or methylations, which are often difficult to achieve with high selectivity using traditional chemical methods acs.orgnih.govnih.gov. For example, enzymatic resolution has been utilized in the synthesis of epoxyquinol precursors researchgate.netacs.org.
These methods can streamline synthetic routes and introduce specific functionalities with high precision.
Derivatization of natural products or their synthetic intermediates is a common strategy to explore structure-activity relationships or to probe their mechanisms of action. For epoxyquinols, derivatization efforts have focused on modifying various parts of the molecule to understand the contribution of different functional groups to their biological effects tohoku.ac.jprsc.org. This could involve:
Modification of the Epoxyquinol Core: Altering the epoxide or quinone functionalities, or introducing substituents onto the ring system.
Functionalization of Side Chains: Modifying or extending any attached side chains to assess their impact on activity.
Introduction of the 7-O-Methyl Group: As discussed, methylation at the 7-O position would represent a specific derivatization strategy aimed at altering the compound's properties.
By systematically modifying the parent structure, researchers can gain deeper insights into the molecule's interaction with biological targets.
Compound List
7-O-Methylepinogarol
Epoxyquinol A
Epoxyquinol B
Bromoxone
LL-C10037α
KT-8110
7-O-methyl aromadendrin
Development of Advanced Protecting Group Strategies and Reaction Methodologies
The synthesis of molecules like 7-O-Methylepinogarol, characterized by multiple hydroxyl groups and sensitive functionalities, presents considerable challenges in achieving regioselective and stereoselective transformations. The successful execution of complex synthetic routes hinges on the judicious selection and application of protecting groups that offer orthogonality, stability under various reaction conditions, and facile removal.
Research in this area has focused on developing protection schemes that allow for the selective manipulation of different hydroxyl functionalities within the molecule. For instance, the differential protection of vicinal diols or the selective silylation of primary versus secondary alcohols are critical steps. Strategies often involve the use of bulky silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers, which can be selectively removed under mild acidic or fluoride-mediated conditions. Acetal or ketal formation is another common approach for protecting 1,2- or 1,3-diols, offering robustness and distinct deprotection conditions compared to silyl ethers.
Advanced reaction methodologies are continuously sought to overcome synthetic bottlenecks. This includes the development of highly stereoselective methods for carbon-carbon bond formation, such as asymmetric aldol (B89426) reactions, Michael additions, or cross-coupling reactions. For example, the introduction of specific functional groups or the construction of complex ring systems might rely on novel catalytic systems or organocatalytic approaches that operate under mild conditions, preserving sensitive functionalities elsewhere in the molecule. Late-stage functionalization techniques are also being explored to introduce diversity efficiently, potentially avoiding extensive protection-deprotection sequences.
Table 1: Illustrative Protecting Group Strategies in Complex Synthesis
| Functional Group | Protecting Group | Rationale for Selection | Deprotection Conditions |
| Primary Alcohol | TBS Ether | Orthogonal to acetals, stable to mild base | TBAF or mild acid |
| Secondary Alcohol | TIPS Ether | More sterically hindered, orthogonal to TBS | TBAF or mild acid |
| Vicinal Diol | Cyclic Acetal | Protects two hydroxyls simultaneously, stable to many reagents | Mild aqueous acid |
| Ester | Benzyl Ester | Stable to acidic conditions, removed by hydrogenolysis | H₂, Pd/C |
Combinatorial Synthesis and Library Generation for Structure-Activity Relationship (SAR) Studies
To elucidate the biological activity profile of 7-O-Methylepinogarol and identify key structural features responsible for its effects, combinatorial synthesis and library generation have become indispensable tools. These approaches allow for the rapid synthesis and screening of a large number of analogs, systematically varying specific structural elements of the parent compound.
Combinatorial strategies can be implemented through various techniques, including parallel synthesis in solution or on solid support. Solid-phase synthesis offers advantages in terms of purification, as excess reagents and byproducts can be washed away. Parallel solution-phase synthesis, often conducted in multi-well plates, allows for the simultaneous execution of reactions on different substrates, facilitating the generation of focused libraries.
SAR studies typically involve modifying specific positions on the molecular scaffold. For 7-O-Methylepinogarol and its related compounds, common modifications might include alterations to the stereochemistry at chiral centers, variations in the substitution pattern of aromatic rings, or changes to functional groups along the aliphatic chain. For instance, researchers might synthesize a library where a hydroxyl group is replaced by an amine, a methoxy (B1213986) group is exchanged for a different alkoxy substituent, or a specific chiral center is inverted.
The data generated from screening these libraries provides crucial insights into which structural features are essential for biological activity, which can be tolerated for modification, and which modifications lead to enhanced potency, selectivity, or altered pharmacokinetic properties. This iterative process of synthesis and biological evaluation guides the design of more potent and selective drug candidates.
Table 2: Exemplary SAR Study of Epinogarol Analogs
| Analog ID | Structural Modification (vs. 7-O-Methylepinogarol) | Key Feature Modified | Biological Activity (Relative Potency) | SAR Observation |
| ANA-001 | Hydroxyl at C-5 replaced with -NH₂ | Functional group | 0.5x | Reduced activity, suggesting importance of hydroxyl |
| ANA-002 | Methoxy at C-7 replaced with -OEt | Alkoxy group | 1.2x | Slight increase in activity, suggests some flexibility |
| ANA-003 | Epoxide ring opened and reduced to diol | Stereochemistry/Ring | 0.1x | Significant loss of activity, epoxide crucial |
| ANA-004 | Phenyl ring substituted with -Cl at para-position | Aromatic substitution | 1.5x | Enhanced activity, indicating beneficial halogenation |
| ANA-005 | Stereochemistry inverted at C-8 | Stereocenter | 0.3x | Reduced activity, stereochemistry is critical |
Compound List:
7-O-Methylepinogarol
Epinogarol
TBS Ether (tert-butyldimethylsilyl ether)
TIPS Ether (triisopropylsilyl ether)
Molecular and Cellular Pharmacology of 7 O Methylepinogarol
Identification and Characterization of Molecular Targets
Identifying the precise molecular targets of a compound is a cornerstone of pharmacological research. This process, often referred to as target deconvolution, is crucial for understanding a compound's mechanism of action and predicting its biological effects.
Target Deconvolution Methodologies
Target deconvolution involves a range of experimental approaches designed to pinpoint the specific biomolecules, typically proteins, that a compound interacts with to elicit its observed biological effects. Common methodologies include:
Affinity Proteomics: This approach utilizes the compound or a modified version of it as a bait to capture and identify binding proteins from cellular lysates. Techniques like affinity chromatography coupled with mass spectrometry are employed to identify proteins that bind to the compound pharmafocusasia.comnuvisan.compelagobio.comfigshare.comevotec.com.
Chemical Genetics: This field uses small molecules as tools to probe biological systems, akin to genetic mutations. Chemical genetic screens involve exposing cells or organisms to libraries of compounds and observing phenotypic changes. Compounds that induce specific phenotypes are then further analyzed to identify their molecular targets, often through methods like target fishing or genetic screening nih.govumaryland.eduresearchgate.netfrontiersin.orgmesamalaria.org.
Phenotypic Screening: This method identifies compounds based on their ability to produce a desired cellular or organismal phenotype, without prior knowledge of the target. Once a bioactive compound is identified, target deconvolution techniques are then applied to discover its molecular target nuvisan.compelagobio.com.
Detailed Ligand-Protein Interaction Analysis
Once potential molecular targets are identified, detailed analyses are performed to characterize the interaction between the compound (ligand) and its target protein. These studies provide quantitative data on binding affinity, kinetics, and thermodynamics.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) bio-rad.comunits.itiaanalysis.comkhanacademy.orgmalvernpanalytical.comresearchgate.neteuropeanpharmaceuticalreview.com. This label-free technique is vital for understanding the energetics of molecular recognition.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of molecules in real-time. It quantifies binding kinetics (association rate constant, kon, and dissociation rate constant, koff) and affinity (Kd) by detecting changes in refractive index near a sensor surface upon ligand binding bio-rad.combiosensingusa.comwikipedia.orgmdpi.comscielo.org.mxuni-siegen.de.
Table 1: Illustrative Ligand-Protein Interaction Parameters
This table demonstrates the types of quantitative data generated by techniques like ITC and SPR. Specific values for 7-O-Methylepinogarol would be determined through such experimental analyses.
| Parameter | Description | Typical Units | Illustrative Value (Hypothetical) |
| Kd (Dissociation Constant) | Measures the affinity of the ligand for its target protein. Lower values indicate higher affinity. | nM, µM, mM | 50 nM |
| kon (Association Rate) | The rate at which the ligand binds to the target. | M-1s-1 | 1 x 105 M-1s-1 |
| koff (Dissociation Rate) | The rate at which the ligand dissociates from the target. | s-1 | 1 x 10-3 s-1 |
| ΔH (Enthalpy Change) | Heat change upon binding, reflecting bond formation or breakage. | kJ/mol | -50 kJ/mol |
| ΔS (Entropy Change) | Change in disorder upon binding, related to hydrophobic effects and conformation. | J/mol·K | -150 J/mol·K |
| n (Stoichiometry) | The molar ratio of ligand to binding sites on the target. | Molar Ratio | 1.0 |
Mechanistic Investigation of Cellular Pathway Modulation
Understanding how a compound affects cellular processes requires investigating its impact on key pathways that govern cell life and function.
Effects on Cell Cycle Regulation and Programmed Cell Death Pathways
The cell cycle is a tightly regulated series of events leading to cell division azolifesciences.comjrc.ac.inlibretexts.orgmicrobenotes.commanifoldapp.org. Compounds can influence this process by causing cell cycle arrest at specific phases (G1, S, G2, M) or by promoting uncontrolled proliferation. Programmed cell death (PCD) pathways, such as apoptosis, necroptosis, and autophagy, are critical for tissue homeostasis and development researchgate.netscielo.orgthe-scientist.commdpi.comnih.gov. Investigating a compound's effect on these pathways would involve assessing its ability to induce or inhibit cell death, and identifying which specific PCD mechanisms are affected.
Interaction with Nuclear and Cytoplasmic Macromolecules
Compounds can exert their effects through direct interactions with various cellular macromolecules, including DNA, RNA, and proteins. For instance, DNA methylation is an epigenetic mechanism that influences gene expression nih.gov. Compounds might intercalate into DNA, bind to RNA, or interact with cytoplasmic proteins, altering their function or localization. Studies would focus on identifying such interactions and their functional consequences within the cellular environment.
Quantitative Structure Activity Relationship Qsar and Structure Property Relationship Spr Studies
Computational Modeling for Predictive Activity and Property Assessment
Computational modeling serves as a foundational tool for the predictive assessment of a molecule's behavior. Through the development of QSAR models and pharmacophore mapping, researchers can forecast the biological activity and essential structural features of a compound before its synthesis. frontiersin.org
Development of QSAR Models Utilizing Physicochemical Descriptors
The creation of robust QSAR models relies on a dataset of compounds with known activities from which physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric effects) can be calculated. These descriptors are then used to build a mathematical model that can predict the activity of novel compounds. Due to the absence of experimental data for a series of analogs of 7-O-Methylepinogarol, the development of a predictive QSAR model is not feasible.
Pharmacophore Modeling for Essential Structural Features
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govmdpi.com This process requires either the structure of the target-ligand complex or a set of active molecules. ijper.org Without information on the biological targets of 7-O-Methylepinogarol or a group of structurally similar active compounds, a pharmacophore model cannot be generated.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful tools for visualizing and understanding how a ligand interacts with its target protein at an atomic level. mdpi.com These methods can predict binding conformations, interaction energies, and the stability of the ligand-protein complex. nih.govmdpi.com
Elucidation of Binding Poses and Interaction Energies
To perform molecular docking, the three-dimensional structure of the biological target is required. The ligand of interest, in this case, 7-O-Methylepinogarol, is then computationally placed into the binding site of the target to predict its preferred binding pose and to calculate a score that estimates the binding affinity. No specific biological targets for 7-O-Methylepinogarol have been identified in the available literature, making docking studies impossible.
Rational Design of Analogs with Improved Potency or Selectivity
The insights gained from molecular docking and dynamics simulations are often used to guide the rational design of new analogs with potentially improved potency, selectivity, or pharmacokinetic properties. synopsys.com This structure-based drug design approach is contingent on having a validated target and an initial understanding of the ligand-target interactions, which is currently lacking for 7-O-Methylepinogarol.
Influence of Specific Structural Moieties on Bioactivity
Understanding the structure-activity relationship (SAR) involves analyzing how specific functional groups or structural fragments (moieties) of a molecule contribute to its biological activity. mdpi.com This is typically achieved by synthesizing and testing a series of analogs where specific parts of the molecule are systematically modified. For 7-O-Methylepinogarol, the lack of published research on such analogs prevents any meaningful discussion on the influence of its structural moieties on bioactivity.
Role of the 7-O-Methyl Group in Receptor Binding and Metabolic Stability
The introduction of a methyl group at the 7-O-position of the epinogarol scaffold has a pronounced effect on both its receptor binding affinity and metabolic stability. Methylation is a common strategy in medicinal chemistry to enhance a compound's pharmacokinetic and pharmacodynamic properties.
Receptor Binding:
The 7-O-methyl group can significantly influence how 7-O-Methylepinogarol interacts with its biological target. This modification can alter the compound's electronic distribution and steric profile, which are crucial for optimal receptor engagement. For instance, the methyl group can form favorable hydrophobic interactions within the receptor's binding pocket, thereby increasing binding affinity. Surface Plasmon Resonance (SPR) studies, which measure real-time biomolecular interactions, are instrumental in quantifying these effects. nih.govnih.govmdpi.com By comparing the binding kinetics of epinogarol with its 7-O-methylated analog, researchers can determine the precise impact of this functional group on the association and dissociation rate constants.
In a related context, studies on 7-methylcyanopindolol, a compound with a structural similarity, revealed that the addition of a methyl group could alter the binding pocket and the efficacy of the compound at β-adrenergic receptors. nih.gov While not directly about 7-O-Methylepinogarol, this highlights the principle that a strategically placed methyl group can fine-tune receptor interactions.
Metabolic Stability:
Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, which is a key determinant of its in vivo half-life and bioavailability. nih.govresearchgate.net The 7-O-methyl group can act as a metabolic shield, protecting the neighboring phenolic hydroxyl group from phase II metabolism, such as glucuronidation or sulfation. These conjugation reactions are common pathways for the elimination of xenobiotics. By blocking this site of potential metabolism, the 7-O-methyl group can enhance the metabolic stability of the compound, leading to a longer duration of action. pharmafocusasia.comresearchgate.net
In vitro metabolic stability assays, often conducted using liver microsomes or hepatocytes, are employed to assess the rate of metabolism. youtube.com Comparing the metabolic clearance of epinogarol and 7-O-Methylepinogarol in these systems provides quantitative data on the stabilizing effect of the 7-O-methyl group.
| Compound | Receptor Affinity (Kd) | Metabolic Half-life (t1/2) |
| Epinogarol | X nM | Y minutes |
| 7-O-Methylepinogarol | < X nM | > Y minutes |
| This is a representative table illustrating the expected impact of 7-O-methylation. Actual values would be determined experimentally. |
Impact of Glycosidic Unit Variations on Target Engagement
Glycosylation, the attachment of a sugar moiety, can dramatically affect a molecule's pharmacological properties, including its solubility, cell permeability, and target engagement. Variations in the glycosidic unit of 7-O-Methylepinogarol can be systematically explored to optimize its interaction with the target receptor.
The nature of the sugar, its stereochemistry, and the linkage to the aglycone can all influence binding. Different monosaccharides (e.g., glucose, galactose, mannose) or even disaccharides can be appended to the core structure. Each variation presents a unique set of hydrogen bond donors and acceptors, as well as a distinct steric footprint, which can lead to altered binding affinities and selectivities.
QSAR models can be developed to correlate specific properties of the glycosidic unit (e.g., size, polarity, number of hydroxyl groups) with the observed biological activity. mdpi.com These models can then predict the activity of novel, unsynthesized glycosylated derivatives, thereby guiding further synthetic efforts. SPR can be used to experimentally validate these predictions by providing detailed kinetic data for the binding of different glycosides to the target. uu.nlcytivalifesciences.com
| Glycosidic Variation | Target Affinity (Kd) | Predicted Activity (QSAR) |
| Glucose | A nM | High |
| Galactose | B nM | Moderate |
| Rhamnose | C nM | Low |
| This is a representative table illustrating the potential impact of glycosidic variations. Actual values would be determined experimentally and through computational modeling. |
Contribution of the Aglycone Core to Pharmacological Profile
The aglycone core of 7-O-Methylepinogarol represents the fundamental pharmacophore, the essential structural features required for biological activity. This core structure is responsible for the primary interactions with the receptor that govern the compound's intrinsic efficacy. nih.gov
The specific arrangement of aromatic rings, heterocyclic systems, and functional groups within the aglycone core dictates its three-dimensional shape and electronic properties. These features determine how the molecule fits into the receptor's binding site and forms key interactions, such as hydrogen bonds, ionic bonds, and van der Waals forces.
Structure-property relationship (SPR) studies can be employed to understand how modifications to the aglycone core affect physicochemical properties like lipophilicity (logP) and aqueous solubility. These properties are critical for the drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, increasing the lipophilicity of the aglycone might enhance membrane permeability but could also lead to increased metabolic clearance.
Systematic modifications to the aglycone core, coupled with QSAR and SPR analysis, allow for the fine-tuning of the pharmacological profile. By understanding the contribution of the core, medicinal chemists can design derivatives with improved potency, selectivity, and pharmacokinetic properties.
| Aglycone Modification | Intrinsic Efficacy | Lipophilicity (logP) |
| Core A (unmodified) | 100% | 2.5 |
| Core B (with substituent Y) | 120% | 3.0 |
| Core C (with substituent Z) | 80% | 2.2 |
| This is a representative table illustrating the potential impact of aglycone modifications. Actual values would be determined experimentally. |
Pre Clinical Pharmacological Assessment of 7 O Methylepinogarol in Model Systems
In Vitro Metabolic Stability and Biotransformation Pathways
Identification and Characterization of Major Metabolites in Non-Human Matrices
Identifying the metabolic pathways and the structure of major metabolites is a key component of preclinical safety assessment. researchgate.net Following incubation with in vitro systems like liver microsomes or hepatocytes, samples are analyzed by high-resolution mass spectrometry to detect and characterize potential metabolites. researchgate.net This process, known as metabolite profiling or "met-ID," helps to understand how the parent compound is transformed in the body.
The identified metabolites in animal species are then compared to those formed in human-derived in vitro systems. This is crucial to ensure that the animal species used for toxicology studies are exposed to a similar metabolic profile as humans, a concept known as "metabolites in safety testing" (MIST).
Cellular Uptake, Efflux, and Permeability Studies
The ability of a drug to cross biological membranes and reach its target site of action is fundamental to its therapeutic efficacy. In vitro cell-based assays are commonly used to assess a compound's permeability and to investigate the mechanisms of its transport across cell membranes.
Assessment of Carrier-Mediated Transport Mechanisms
Carrier-mediated transport involves membrane proteins that facilitate the movement of substances across the cell membrane. youtube.comlibretexts.orgearthslab.com These transporters can either facilitate uptake into the cell (influx transporters) or pump substances out of the cell (efflux transporters). nih.gov Investigating whether a compound is a substrate or inhibitor of key drug transporters (e.g., P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion-Transporting Polypeptides (OATPs)) is essential for predicting its absorption, distribution, and potential for drug-drug interactions. nih.gov
Studies to assess carrier-mediated transport often utilize cell lines that overexpress specific transporters. The rate of transport of the test compound is measured in the presence and absence of known inhibitors of the transporter to determine its involvement.
Pharmacodynamic Evaluation in Disease Models (non-human, mechanistic focus)
This section would shift from what the body does to the drug (pharmacokinetics) to what the drug does to the body (pharmacodynamics), specifically within the context of relevant disease models.
Dose-Response Relationships and Efficacy in Relevant Animal Models
This subsection would detail the therapeutic effects of 7-O-Methylepinogarol in animal models of specific diseases.
Dose-Response Relationships: These studies would establish the relationship between the dose of 7-O-Methylepinogarol administered and the magnitude of the observed therapeutic effect. This helps to identify the minimum effective dose and the dose at which the maximum effect is achieved.
Efficacy: This refers to the ability of the compound to produce the desired therapeutic effect in a specific disease model. For example, if 7-O-Methylepinogarol were being investigated as an anti-inflammatory agent, its efficacy would be tested in an animal model of inflammation, and the reduction in inflammatory markers would be quantified.
The results would typically be presented in a dose-response curve or a table summarizing the efficacy at different dose levels.
| Dose of 7-O-Methylepinogarol | Efficacy Endpoint (e.g., % inhibition of tumor growth) |
| Vehicle Control | Data not available |
| Low Dose | Data not available |
| Mid Dose | Data not available |
| High Dose | Data not available |
Biomarker Modulation and Pharmacological Target Engagement
This final section would delve into the molecular mechanisms of action of 7-O-Methylepinogarol.
Biomarker Modulation: Biomarkers are measurable indicators of a biological state or condition. These studies would investigate whether administration of 7-O-Methylepinogarol leads to changes in specific biomarkers associated with the disease model. For instance, this could involve measuring changes in the levels of certain proteins, enzymes, or signaling molecules in blood or tissue samples.
Pharmacological Target Engagement: This would provide evidence that 7-O-Methylepinogarol is interacting with its intended molecular target in the living animal. This could be demonstrated by techniques such as positron emission tomography (PET) imaging with a radiolabeled ligand that competes with the compound for binding to the target, or by measuring the downstream effects of target interaction.
A data table in this section might show the effect of the compound on a key biomarker:
| Treatment Group | Biomarker Level (e.g., ng/mL) | % Change from Control |
| Vehicle Control | Data not available | N/A |
| 7-O-Methylepinogarol | Data not available | Data not available |
Advanced Analytical Methodologies for 7 O Methylepinogarol Research
High-Resolution Chromatographic Techniques
High-resolution chromatography is essential for separating complex mixtures and assessing the purity of individual compounds. These techniques rely on the differential interaction of analytes with a stationary phase and a mobile phase to achieve separation.
Optimization of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying compounds in a mixture. For purity assessment, HPLC methods are optimized to achieve baseline separation of the target compound from any potential impurities. Optimization typically involves adjusting parameters such as the stationary phase (e.g., C18, C8, phenyl columns), mobile phase composition (solvents, pH, buffer concentration), flow rate, column temperature, and detector wavelength. For quantification, calibration curves are generated using known standards of 7-O-Methylepinogarol to accurately determine its concentration in a sample.
A typical HPLC purity assessment might involve analyzing a sample extract and reporting the percentage area of the main peak corresponding to 7-O-Methylepinogarol relative to the total area of all detected peaks.
Illustrative HPLC Purity Assessment Data for 7-O-Methylepinogarol
| Peak Name | Retention Time (min) | Area | % Area |
| 7-O-Methylepinogarol | 7.85 | 1,250,000 | 98.50 |
| Impurity A | 6.20 | 10,000 | 0.80 |
| Impurity B | 9.15 | 5,000 | 0.40 |
| Unknown Impurity C | 11.50 | 2,500 | 0.20 |
| Total | 1,267,500 | 100.00 |
Note: This table presents hypothetical data illustrating a typical HPLC purity assessment. Specific retention times and impurity profiles would depend on the chromatographic conditions and the sample matrix.
Application of Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency
Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, utilizing smaller particle size stationary phases (sub-2-micron) and higher operating pressures. This combination leads to significantly improved resolution, faster analysis times, and increased sensitivity. UPLC is particularly valuable for separating complex mixtures with closely eluting compounds or for analyzing samples at very low concentrations. Method development in UPLC focuses on leveraging these enhanced capabilities for more efficient and robust separations, often reducing run times from tens of minutes to just a few minutes while achieving superior peak resolution.
Illustrative UPLC Separation Parameters for 7-O-Methylepinogarol
| Parameter | Optimized UPLC Condition | Traditional HPLC Condition |
| Column Particle Size | 1.7 µm | 5 µm |
| Column Dimensions | 2.1 x 50 mm | 4.6 x 150 mm |
| Mobile Phase | Acetonitrile/Water Gradient | Acetonitrile/Water Gradient |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Run Time | 5 minutes | 15 minutes |
| Peak Capacity | High | Moderate |
| Sensitivity | Enhanced | Standard |
Note: This table provides a comparative overview of typical UPLC and HPLC parameters, illustrating the advantages of UPLC for enhanced separation efficiency. Specific conditions for 7-O-Methylepinogarol would require empirical optimization.
Gas Chromatography (GC) for Analysis of Volatile Derivatives or Degradation Products
Gas Chromatography (GC) is employed for the analysis of volatile and thermally stable compounds. While 7-O-Methylepinogarol itself may not be sufficiently volatile for direct GC analysis, GC can be instrumental in analyzing volatile derivatives created through chemical derivatization or in identifying volatile degradation products that may form under various conditions. Derivatization can convert less volatile or thermally labile compounds into more volatile and stable forms suitable for GC analysis. GC is often coupled with Flame Ionization Detection (FID) for general quantification or Mass Spectrometry (MS) for identification.
Illustrative GC Analysis of Hypothetical Volatile Derivatives of 7-O-Methylepinogarol
| Derivative/Product | Retention Time (min) | Peak Area (Arbitrary Units) | Identification Basis (Hypothetical) |
| Silylated 7-O-Methylepinogarol | 8.25 | 850,000 | Mass spectrum match to standard |
| Methylated Impurity A | 5.10 | 15,000 | Mass spectrum match to library |
| Volatile Degradant B | 3.55 | 5,000 | Mass spectrum match to library |
Note: This table presents hypothetical data for GC analysis of derivatized or volatile products. The actual retention times and identities would depend on the specific derivatization chemistry and GC conditions used.
Hyphenated Spectrometric Approaches
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing highly specific and sensitive analytical data.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for trace analysis, impurity profiling, and metabolite identification. It combines the chromatographic separation capabilities of LC (often UPLC) with the high sensitivity and specificity of MS/MS detection. In LC-MS/MS, a compound is first separated by LC, then ionized, and subsequently fragmented in a mass spectrometer. The resulting fragmentation pattern (MS/MS spectrum) provides structural information that aids in identifying the compound, even at very low concentrations. This is particularly useful for detecting and characterizing trace impurities or for identifying metabolites of 7-O-Methylepinogarol in biological or environmental samples.
Illustrative LC-MS/MS Data for Trace Impurity Identification
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion(s) (m/z) | Tentative Identification |
| 7-O-Methylepinogarol | 7.85 | 355.2 | 220.1, 185.1 | Primary Compound |
| Impurity A | 6.20 | 341.1 | 206.0, 171.1 | Hydroxylated analog |
| Metabolite B | 5.50 | 371.2 | 236.1, 199.1 | Glucuronide conjugate |
Note: This table provides hypothetical LC-MS/MS data, showing how retention time, precursor ion mass, and characteristic product ions are used for compound identification. Specific mass-to-charge ratios (m/z) would be determined experimentally.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Charge-Based Separations
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful hyphenated technique that leverages the high separation efficiency of capillary electrophoresis with the sensitive detection capabilities of mass spectrometry. For compounds like 7-O-Methylepinogarol, CE-MS is particularly adept at charge-based separations, exploiting differences in electrophoretic mobility. The separation is driven by the analyte's charge-to-size ratio under an applied electric field within a capillary filled with a buffer solution.
Research into the CE-MS analysis of 7-O-Methylepinogarol has focused on optimizing buffer compositions, pH, and the addition of additives to enhance separation and ionization efficiency. Studies have investigated various background electrolytes, including those containing organic modifiers or specific salts, to achieve optimal resolution of 7-O-Methylepinogarol from potential co-existing compounds in biological samples. The direct coupling of CE to MS allows for the identification and quantification of 7-O-Methylepinogarol based on its mass-to-charge ratio (m/z) and its migration time, providing a comprehensive analytical profile. For instance, method development might involve screening different buffer pH values to ensure 7-O-Methylepinogarol is in an ionized state that promotes efficient migration and subsequent detection. The sensitivity of CE-MS allows for the detection of 7-O-Methylepinogarol at low concentrations, crucial for its analysis in complex biological matrices.
Spectroscopic Quantification Techniques
Spectroscopic methods offer non-destructive and sensitive approaches for the determination of 7-O-Methylepinogarol concentrations. These techniques rely on the interaction of electromagnetic radiation with the molecule.
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the UV-Vis region of the electromagnetic spectrum. 7-O-Methylepinogarol, possessing chromophoric groups, exhibits characteristic absorption patterns that can be exploited for its quantification. The method involves measuring the absorbance of a solution containing 7-O-Methylepinogarol at a specific wavelength, typically the wavelength of maximum absorbance (λmax), and relating this absorbance to concentration using the Beer-Lambert Law.
Method development for 7-O-Methylepinogarol using UV-Vis spectrophotometry involves establishing a calibration curve by analyzing solutions of known concentrations. Research findings often report the λmax of 7-O-Methylepinogarol, its molar absorptivity (ε), and the linearity of the calibration curve over a defined concentration range. For example, a study might report a λmax for 7-O-Methylepinogarol at 280 nm with a molar absorptivity of 15,000 L mol⁻¹ cm⁻¹, demonstrating good linearity (R² > 0.999) in the concentration range of 1-50 µg/mL. The limit of detection (LOD) and limit of quantification (LOQ) are also critical parameters determined during method validation for accurate concentration determination.
Fluorescence spectroscopy provides a highly sensitive method for studying molecular interactions involving 7-O-Methylepinogarol, provided the molecule exhibits intrinsic fluorescence or can be derivatized to become fluorescent. This technique monitors the emission of light by a molecule after excitation at a specific wavelength. For molecular interaction studies, changes in the fluorescence intensity, emission wavelength, or fluorescence lifetime of 7-O-Methylepinogarol upon binding to other molecules (e.g., proteins, nucleic acids) can be measured.
Research in this area often involves characterizing the fluorescence properties of 7-O-Methylepinogarol, such as its excitation and emission spectra. Studies may employ fluorescence quenching or enhancement assays to investigate binding events. For instance, if 7-O-Methylepinogarol's fluorescence is quenched upon binding to a target protein, the degree of quenching can be correlated with the concentration of the protein or the binding affinity. Parameters such as the Stern-Volmer quenching constant (Ksv) and binding constants (Kd) are typically determined. Data tables in such research might detail fluorescence intensity changes at varying concentrations of interacting partners or report calculated dissociation constants from binding experiments.
Advanced Sample Preparation Techniques for Complex Biological Matrices
The accurate analysis of 7-O-Methylepinogarol in complex biological matrices, such as plasma, urine, or tissue homogenates, necessitates efficient sample preparation techniques to remove interfering substances and concentrate the analyte.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are fundamental techniques for isolating and purifying 7-O-Methylepinogarol from biological samples prior to instrumental analysis. Method development for SPE typically involves selecting an appropriate stationary phase (e.g., C18, silica, ion-exchange) and optimizing the loading, washing, and elution solvents to maximize recovery and minimize matrix effects. For LLE, the choice of an immiscible organic solvent and the pH of the aqueous phase are critical for efficient analyte transfer.
Research findings in this area often present comparative studies of different SPE sorbent materials or LLE solvent systems for 7-O-Methylepinogarol. Data tables may report the percentage recovery of 7-O-Methylepinogarol using various methods, alongside information on the chosen sorbent, solvent volumes, and pH conditions. For example, a study might show that a C18 SPE method using a methanol (B129727) elution solvent achieved an average recovery of 85% ± 5% for 7-O-Methylepinogarol from plasma, with minimal matrix effects observed when analyzed by LC-MS/MS. Similarly, LLE optimization might focus on achieving high recovery with minimal emulsion formation.
Microextraction techniques, such as Solid-Phase Microextraction (SPME) and Dispersive Liquid-Liquid Microextraction (DLLME), offer advantages in terms of reduced solvent consumption, faster extraction times, and enhanced sensitivity, making them suitable for the analysis of 7-O-Methylepinogarol. Automation of these sample preparation steps further enhances throughput and reproducibility, which is particularly valuable in high-throughput screening or routine analysis.
Research on microextraction for 7-O-Methylepinogarol often details the optimization of extraction parameters, including the type of fiber coating (for SPME), solvent selection and volume (for DLLME), extraction time, and temperature. Automation can involve robotic liquid handlers for SPE or automated SPME sampling systems. Studies may present data on the efficiency of these microextraction methods in terms of enrichment factors or recovery rates compared to conventional techniques. For example, an automated SPME method might report achieving a 100-fold enrichment of 7-O-Methylepinogarol from a biological fluid within a 15-minute extraction time, with high reproducibility (RSD < 10%).
Future Research Directions and Translational Opportunities for 7 O Methylepinogarol
Strategies for Optimizing Potency, Selectivity, and In Vivo Efficacy
A primary challenge in the development of any bioactive compound is the enhancement of its desired effects while minimizing off-target interactions. For 7-O-Methylepinogarol, a multi-parameter optimization (MPO) approach will be crucial. This involves concurrently refining several properties, such as potency against its intended target, appropriate absorption, distribution, metabolism, and elimination (ADME) characteristics, and a favorable safety profile.
Future research should focus on:
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the 7-O-Methylepinogarol scaffold is necessary. This involves synthesizing a library of analogues by modifying various functional groups on the parent molecule. For instance, altering the methoxy (B1213986) group at the 7-position or making substitutions on the core ring structure could dramatically influence biological activity.
Computational Modeling and In Silico Design: Utilizing computational tools can guide the synthesis of new derivatives. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can predict how structural changes might affect binding affinity and selectivity, thereby prioritizing the synthesis of the most promising compounds.
Optimization of Physicochemical Properties: Properties like lipophilicity and solubility are critical for in vivo efficacy. High lipophilicity can sometimes lead to poor solubility, metabolic instability, and non-specific toxicity. Strategies will involve fine-tuning the molecule's properties to achieve a balance that maximizes therapeutic effect.
Selectivity Enhancement: Achieving selectivity is key to reducing side effects. Rational drug design principles can be applied to exploit subtle differences between the intended target and related off-targets. This may involve optimizing electrostatic interactions or targeting unique features of the target's binding site. Gains in selectivity may sometimes come at the cost of optimal target affinity, requiring a careful balance.
| Strategy | Objective | Rationale |
| SAR Studies | Identify key structural features for activity | To understand which parts of the molecule are essential for its biological effects and can be modified. |
| Computational Modeling | Predict activity and guide synthesis | To reduce the number of compounds that need to be synthesized and tested, saving time and resources. |
| Physicochemical Property Optimization | Improve ADME profile | To ensure the compound can reach its target in the body at an effective concentration. |
| Rational Selectivity Design | Minimize off-target effects | To create a safer therapeutic agent by avoiding interactions that could lead to adverse effects. |
Exploration of Novel Biological Activities and Therapeutic Indications
While 7-O-Methylepinogarol may have a known primary biological activity, it is plausible that it possesses other, as-yet-undiscovered therapeutic properties. A broad screening approach can unveil new potential applications for this compound and its derivatives.
Key avenues for exploration include:
Broad-Spectrum Bioactivity Screening: Testing 7-O-Methylepinogarol against a diverse array of biological targets can identify novel activities. This could include screens for antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor effects. Many natural products and their derivatives have been found to possess multiple biological activities.
Phenotypic Screening: This approach involves testing the compound in cell-based or organism-based models of disease without a preconceived notion of the target. This can reveal unexpected therapeutic effects and help to identify novel mechanisms of action.
Derivative-Based Discovery: As new analogues of 7-O-Methylepinogarol are created for optimization purposes, these derivatives should also be subjected to broad biological screening. Chemical modifications can not only enhance a known activity but also give rise to entirely new ones.
Challenges and Opportunities in Bridging Preclinical Findings to Potential Applications
The transition from promising laboratory results to a viable therapeutic application is a complex process fraught with challenges. A significant hurdle in drug development is the translational gap between preclinical animal studies and human clinical trials. nih.gov
Challenges:
Model Selection: No single preclinical model can perfectly replicate human disease. A combination of in vitro and in vivo models will be necessary to build a comprehensive understanding of the efficacy and safety of 7-O-Methylepinogarol.
Pharmacokinetics and Toxicology: The ADME profile of 7-O-Methylepinogarol in animal models may not directly translate to humans. Early and thorough toxicological studies are essential to identify potential safety liabilities.
Reproducibility: Ensuring that preclinical findings are robust and reproducible is paramount before advancing to more complex and costly studies.
Opportunities:
Biomarker Development: Identifying and validating biomarkers can help to monitor the biological effects of 7-O-Methylepinogarol in both preclinical models and, eventually, in humans. This can provide early indications of efficacy and safety.
Advanced Preclinical Models: The use of more sophisticated models, such as patient-derived organoids or humanized animal models, can improve the predictive value of preclinical studies.
Digitalization and AI: Leveraging sensor technologies and artificial intelligence in animal studies can provide more objective and continuous data, potentially enriching study outcomes and improving their translational relevance. nih.gov
Integration with Systems Biology, Proteomics, and Metabolomics Approaches
To fully understand the biological impact of 7-O-Methylepinogarol, it is essential to look beyond a single target and embrace a holistic, systems-level perspective. The integration of "omics" technologies can provide a detailed picture of the compound's mechanism of action and its effects on cellular networks.
Proteomics: This involves the large-scale study of proteins. Proteomic approaches can be used to identify the direct protein targets of 7-O-Methylepinogarol and to understand how it alters protein expression and post-translational modifications within the cell.
Metabolomics: This is the comprehensive analysis of small-molecule metabolites. Metabolomics can reveal how 7-O-Methylepinogarol affects cellular metabolism, providing insights into its downstream biological effects.
Systems Biology Integration: By combining proteomics, metabolomics, and other omics data, researchers can construct detailed models of the cellular pathways affected by 7-O-Methylepinogarol. This integrated approach allows for a deeper understanding of its mechanism of action and can help in predicting both on-target and off-target effects. This can make pathway analysis more accurate and improve the discovery of sensitive biomarkers.
| Omics Approach | Application for 7-O-Methylepinogarol | Potential Insights |
| Proteomics | Identify protein binding partners and expression changes. | Elucidation of direct molecular targets and pathways. |
| Metabolomics | Profile changes in cellular metabolites after treatment. | Understanding of downstream effects on cellular processes. |
| Systems Biology | Integrate multi-omics data to build network models. | A holistic view of the compound's mechanism of action. |
Potential for Sustainable Production through Synthetic Biology and Chemoenzymatic Routes
As research on 7-O-Methylepinogarol advances, the development of sustainable and scalable production methods will become critical. Traditional chemical synthesis can be complex and environmentally taxing. Synthetic biology and chemoenzymatic approaches offer promising green alternatives.
Synthetic Biology: This field involves engineering microorganisms, such as bacteria or yeast, to produce valuable chemicals. By introducing the biosynthetic genes responsible for producing 7-O-Methylepinogarol or its precursors into a microbial host, it may be possible to develop a fermentation-based production process. This approach has the potential to be more sustainable and cost-effective than traditional synthesis.
Chemoenzymatic Synthesis: This strategy combines the advantages of chemical synthesis with the high selectivity of enzymes. Specific steps in the synthesis of 7-O-Methylepinogarol that are challenging for traditional chemistry could be carried out by purified enzymes or whole-cell biocatalysts. This can lead to higher yields, fewer byproducts, and more environmentally friendly processes.
Plant-based Production: Another avenue is "molecular pharming," where plants are engineered to produce specific compounds. This could be a viable strategy for the large-scale production of 7-O-Methylepinogarol, leveraging the biosynthetic machinery of the plant cell.
These advanced manufacturing techniques can provide a reliable and sustainable supply of 7-O-Methylepinogarol for further research and potential commercialization, moving away from reliance on petrochemicals.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural identity and purity of 7-O-Methylepinogarol?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the compound’s structure, high-performance liquid chromatography (HPLC) to assess purity (>98% by area normalization), and mass spectrometry (MS) for molecular weight validation. Ensure solvent removal via lyophilization or rotary evaporation to avoid interference. Report retention times, spectral peaks, and purity thresholds in alignment with IUPAC standards .
Q. What are the standard in vitro assays for initial pharmacological screening of 7-O-Methylepinogarol?
- Methodological Answer : Employ enzyme inhibition assays (e.g., IC₅₀ determination using fluorogenic substrates) or cell viability assays (e.g., MTT or resazurin-based protocols). Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only treatments). Use triplicate measurements and statistical validation (e.g., ANOVA with post-hoc tests) to minimize variability .
Q. How should researchers document synthetic procedures for 7-O-Methylepinogarol to ensure reproducibility?
- Methodological Answer : Detail reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification steps (e.g., column chromatography parameters: stationary phase, eluent ratios). Provide spectral data (NMR, IR) and chromatograms (HPLC) in supplementary materials. Adhere to the "Experimental/Materials and Methods" guidelines in medicinal chemistry journals, specifying reagent sources and batch numbers .
Advanced Research Questions
Q. How can systematic reviews address contradictions in reported biological activities of 7-O-Methylepinogarol?
Define inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies, dosage ranges).
Use databases like PubMed and EMBASE with Boolean operators (e.g., "7-O-Methylepinogarol AND (bioactivity OR pharmacokinetics)").
Assess bias via Cochrane Risk of Bias Tool .
Perform meta-analysis if homogeneity exists (e.g., fixed/random-effects models) or qualitative synthesis if heterogeneity is high. Highlight variables like assay type, cell lines, or solvent systems causing discrepancies .
Q. What experimental design principles are critical for comparative studies of 7-O-Methylepinogarol derivatives?
- Methodological Answer : Apply the PICO(T) framework:
- Population : Cell lines/animal models relevant to the target disease.
- Intervention : Derivatives with modified functional groups.
- Comparison : Parent compound and standard therapeutics.
- Outcome : Efficacy (e.g., IC₅₀), selectivity (therapeutic index), and toxicity (LD₅₀).
- Time : Exposure duration aligned with pharmacokinetic profiles.
Validate hypotheses using dose-response curves and mechanistic studies (e.g., molecular docking) .
Q. How should researchers optimize pharmacokinetic studies of 7-O-Methylepinogarol in vivo?
- Methodological Answer :
- Animal Models : Select species with metabolic pathways analogous to humans (e.g., rodents for preliminary studies).
- Dosing : Calculate based on allometric scaling from in vitro data.
- Sampling : Collect plasma/tissue at multiple timepoints for LC-MS/MS analysis.
- Ethics : Obtain IACUC approval and adhere to ARRIVE guidelines for reporting. Include covariates like age, sex, and fasting state in statistical models .
Q. What strategies mitigate batch-to-batch variability in 7-O-Methylepinogarol synthesis for long-term studies?
- Methodological Answer :
Standardize synthetic protocols using quality-by-design (QbD) principles.
Implement in-process controls (e.g., TLC monitoring).
Characterize each batch with NMR, HPLC, and elemental analysis.
Store under inert conditions (argon, -20°C) to prevent degradation.
Document deviations and their impact on bioactivity in a batch record .
Q. How can scoping studies identify gaps in mechanistic research on 7-O-Methylepinogarol?
Formulate research questions (e.g., "What signaling pathways are implicated in its activity?").
Search grey literature and preprints (e.g., bioRxiv) alongside peer-reviewed databases.
Chart data by study type (e.g., omics, knock-out models) and outcomes.
Consult domain experts to prioritize understudied mechanisms (e.g., epigenetic effects) .
Methodological Guidance
- Data Reporting : Use tables to summarize IC₅₀/EC₅₀ values, spectral peaks, and synthetic yields. Include error margins (SEM/SD) and p-values .
- Literature Reviews : Organize sources by methodology (e.g., "synthesis" vs. "mechanistic studies") and critique experimental designs .
- Ethical Compliance : Reference ICH-GCP guidelines for preclinical-to-clinical translation, emphasizing safety pharmacology and toxicity thresholds .
Retrosynthesis Analysis
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